1-Propylpiperazine
Overview
Description
1-Propylpiperazine is a chemical compound with the molecular formula C7H16N2 . It is used in the field of chemistry as a laboratory chemical .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Propylpiperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 1-Propylpiperazine consists of a piperazine ring with a propyl group attached . The InChI code for 1-Propylpiperazine is 1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
1-Propylpiperazine is a solid or semi-solid or liquid or lump at room temperature . It has a molecular weight of 128.22 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Application in Drug Development
Chemical Synthesis and Antimicrobial Evaluation : A study by Ghashang, Mansoor, and Aswin (2015) utilized silica-bonded propylpiperazine-N-sulfamic acid as a catalyst for synthesizing certain derivatives with antimicrobial properties. The research highlights its use in creating compounds with potential applications in combating bacterial and fungal infections.
Catalyst in Synthesis of Organic Compounds : Research by Niknam et al. (2013) demonstrated the efficiency of silica-bonded N-propylpiperazine sodium n-propionate as a solid base catalyst in preparing various organic compounds, including pyran derivatives. This indicates its role in streamlining the synthesis of complex organic molecules.
Pharmacological Research and Development
- Development of Alpha 1-Adrenoceptor Antagonists : Elworthy et al. (1997) Elworthy, Ford, Bantle, et al. (1997) explored the creation of novel arylpiperazines as alpha 1-adrenoceptor antagonists, indicating the potential of 1-propylpiperazine derivatives in developing drugs targeting the human urinary tract.
Chemical Property Analysis
- Theoretical Calculations of pKa Values : Fan, Yang, Tian, et al. (2014) conducted theoretical calculations to predict the acidities of 1-phenyl-4-propylpiperazine derivatives, contributing to the understanding of their chemical properties crucial for drug design and pharmacokinetics.
Advanced Materials Development
- Materials Chemistry Research : Olczak, Sukiennik, Olszewska, et al. (2021) investigated 4-n-propyl piperazine derivatives as non-imidazole histamine H3 antagonists, showcasing the compound's utility in materials chemistry, particularly in creating novel pharmaceuticals.
Safety and Hazards
1-Propylpiperazine is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
1-Propylpiperazine is a piperazine derivative that has been shown to interact with various targets. Piperazine compounds, in general, have been found to interact with gaba receptors and sigma receptors .
Mode of Action
The mode of action of 1-Propylpiperazine involves its interaction with its targets, leading to various changes. Piperazine compounds are known to paralyze parasites, allowing the host body to easily expel the invasive organism . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
For instance, they can induce apoptosis in cancer cells .
Pharmacokinetics
The compound is a colorless liquid with a pungent odor . Its density is 0.868 g/cm³, boiling point is 176.7°C at 760 mmHg, and refractive index is 1.445 . These properties may influence its bioavailability.
Result of Action
Piperazine compounds have been shown to have anti-cancer activity, possibly due to their ability to induce apoptosis in cancer cells .
Action Environment
The nature of the chemical crosslinker has been shown to influence the swelling and solubility parameter of piperazine-based hydrogels . This suggests that environmental factors could potentially influence the action of 1-Propylpiperazine.
properties
IUPAC Name |
1-propylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIDMAURCRVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944468 | |
Record name | 1-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperazine | |
CAS RN |
50733-94-3, 21867-64-1 | |
Record name | 1-Propylpiperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050733943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021867641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PROPYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX73B95TJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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